

Spectroscopic Data and Analysis of Pyrazine-2-sulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Pyrazine-2-sulfonyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **pyrazine-2-sulfonyl chloride**, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of public domain spectra for **pyrazine-2-sulfonyl chloride**, this document presents a detailed analysis based on available data for the structurally analogous compound, pyridine-2-sulfonyl chloride, alongside predicted values and characteristic spectroscopic features for the pyrazine moiety. This guide is intended to serve as a valuable resource for the characterization and utilization of this important building block in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **pyrazine-2-sulfonyl chloride** and its pyridine analog.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Pyrazine-2-sulfonyl chloride (Predicted)	Pyridine-2-sulfonyl chloride (Observed)[1]
¹ H NMR	δ 9.0-9.2 (m, 1H), 8.8-9.0 (m, 2H)	δ 8.84 (d, J=4.10 Hz, 1H), 8.04-8.14 (m, 2H), 7.68-7.73 (m, 1H)
¹³ C NMR	δ ~160 (C=N), ~145-150 (CH), ~140 (C-S)	No data available

Note: Predicted values for **pyrazine-2-sulfonyl chloride** are estimated based on the influence of the pyrazine ring's nitrogen atoms and the sulfonyl chloride group.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Expected for Pyrazine-2-sulfonyl chloride
S=O stretch (asymmetric)	1370-1410	Strong absorption in this region
S=O stretch (symmetric)	1165-1205	Strong absorption in this region
C=N stretch (aromatic)	1500-1600	Multiple bands expected
C-H stretch (aromatic)	3000-3100	Weak to medium bands
S-Cl stretch	500-700	Absorption in this region

Table 3: Mass Spectrometry (MS) Data

Parameter	Pyrazine-2-sulfonyl chloride
Molecular Formula	C ₄ H ₃ ClN ₂ O ₂ S
Molecular Weight	178.60 g/mol
Predicted m/z of Molecular Ion (M ⁺)	178 (with a characteristic M+2 peak for the ³⁷ Cl isotope at ~32% intensity of M ⁺)
Major Fragmentation Pathways	Loss of Cl (m/z 143), Loss of SO ₂ (m/z 114), fragmentation of the pyrazine ring.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **pyrazine-2-sulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.^[2] Ensure the sample is fully dissolved.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.
 - Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. [\[3\]](#)
- Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum:
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

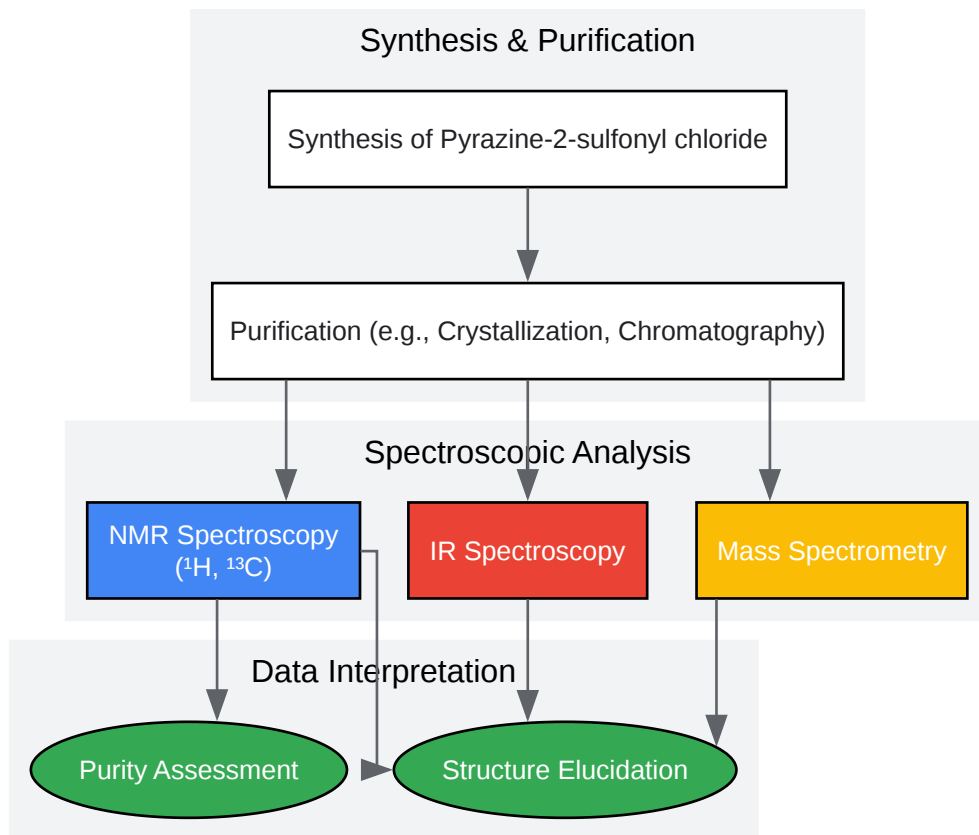
Procedure (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).^[4]
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.^[5]
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^[6]
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **pyrazine-2-sulfonyl chloride**.

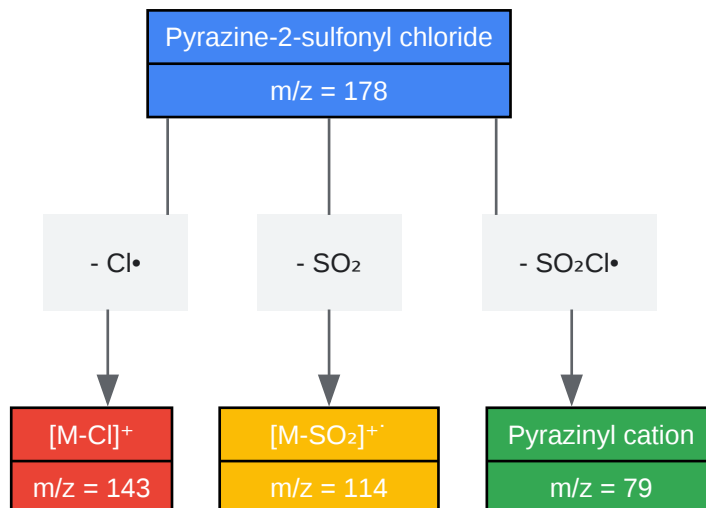
Spectroscopic Analysis Workflow for Pyrazine-2-sulfonyl Chloride



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **pyrazine-2-sulfonyl chloride**.

Hypothetical Mass Spectrometry Fragmentation of Pyrazine-2-sulfonyl Chloride



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Caption: Proposed electron ionization mass spectrometry fragmentation pathways for **pyrazine-2-sulfonyl chloride**.

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